molecular formula C15H20N2O B13720503 {1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine

{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine

Cat. No.: B13720503
M. Wt: 244.33 g/mol
InChI Key: RNCKEFQWZJODJD-UHFFFAOYSA-N
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Description

{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules, and an oxan-4-ylmethyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with an oxan-4-ylmethyl halide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine
  • 3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine dihydrochloride
  • 1-[(Oxan-4-yl)methyl]piperazine

Uniqueness

{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine stands out due to its unique combination of the indole core and the oxan-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

[1-(oxan-4-ylmethyl)indol-5-yl]methanamine

InChI

InChI=1S/C15H20N2O/c16-10-13-1-2-15-14(9-13)3-6-17(15)11-12-4-7-18-8-5-12/h1-3,6,9,12H,4-5,7-8,10-11,16H2

InChI Key

RNCKEFQWZJODJD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=CC3=C2C=CC(=C3)CN

Origin of Product

United States

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